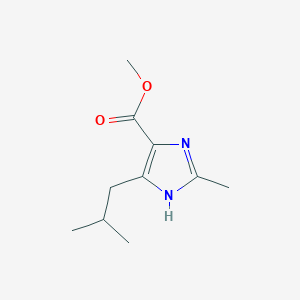

![molecular formula C6H13NO B1416585 methyl[(2R)-oxolan-2-ylmethyl]amine CAS No. 1283095-81-7](/img/structure/B1416585.png)

methyl[(2R)-oxolan-2-ylmethyl]amine

Übersicht

Beschreibung

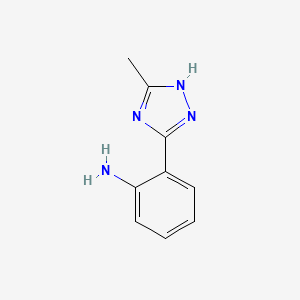

“Methyl[(2R)-oxolan-2-ylmethyl]amine” is a chemical compound with the CAS Number: 1283095-81-7 . Its IUPAC name is N-methyl[(2R)-tetrahydro-2-furanyl]methanamine . It has a molecular weight of 115.18 and is a liquid at room temperature .

Synthesis Analysis

The synthesis of amines like “methyl[(2R)-oxolan-2-ylmethyl]amine” can be achieved through various methods. One such method involves the direct catalytic coupling of methanol with amines . Another method involves the use of simple and readily available aromatic methyl ketones .

Molecular Structure Analysis

The InChI code for “methyl[(2R)-oxolan-2-ylmethyl]amine” is 1S/C6H13NO/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3/t6-/m1/s1 . This indicates that the compound has a specific arrangement of atoms and bonds.

Chemical Reactions Analysis

Amines are known to be good nucleophiles and can undergo various reactions . For instance, they can react with aldehydes and ketones to form imine derivatives . They can also react with acid chlorides to form amides .

Physical And Chemical Properties Analysis

“Methyl[(2R)-oxolan-2-ylmethyl]amine” is a liquid at room temperature . It has a molecular weight of 115.18 . More detailed physical and chemical properties were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Synthesis of Indole Derivatives

Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for treating cancer cells, microbes, and various disorders . The compound can be utilized in the synthesis of these derivatives, contributing to the development of new medicinal treatments.

Alkaloid Synthesis

Alkaloids contain indole rings and have a wide range of pharmacological activities. The synthesis of these compounds often requires intermediates like methyl[(2R)-oxolan-2-ylmethyl]amine . Its application in alkaloid synthesis can lead to the discovery of new drugs with potential therapeutic benefits .

Organic Methodology Development

Researchers use methyl[(2R)-oxolan-2-ylmethyl]amine to develop new organic synthesis methodologies. These methods can lead to more efficient and environmentally friendly chemical processes, which are crucial for sustainable development in the chemical industry .

Catalysis Research

In catalysis, this compound could be used to study new catalytic processes or improve existing ones. It may serve as a ligand or a structural motif in catalyst design, which is essential for accelerating reactions in industrial and laboratory settings .

Green Chemistry Applications

Methyl[(2R)-oxolan-2-ylmethyl]amine: can be part of green chemistry initiatives, where it’s used to create reactions that are more environmentally benign. Its role in developing greener synthetic routes contributes to reducing hazardous waste and improving overall reaction efficiency .

Flow Chemistry Innovations

Flow chemistry is an area where this compound could have significant applications. It can be used in the continuous synthesis of various chemicals, offering advantages like shorter reaction times, increased safety, and reduced waste. This aligns with the principles of green chemistry and process intensification .

Safety and Hazards

The compound is associated with several hazard statements including H226, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Wirkmechanismus

Target of Action

The primary targets of the compound “methyl[(2R)-oxolan-2-ylmethyl]amine” are currently unknown. This compound is a small molecule with a molecular weight of 115.18 . It is crucial to identify the targets of this compound to understand its potential therapeutic applications.

Mode of Action

It’s known that amines can react with aldehydes and ketones to form imine derivatives, also known as schiff bases . This reaction is acid-catalyzed and reversible, similar to acetal formation .

Biochemical Pathways

For instance, they can be involved in the formation of alkaloids, which are specialized metabolites derived from amino acids containing a nitrogen heterocycle .

Eigenschaften

IUPAC Name |

N-methyl-1-[(2R)-oxolan-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUDVVHGQMPPEI-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H]1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

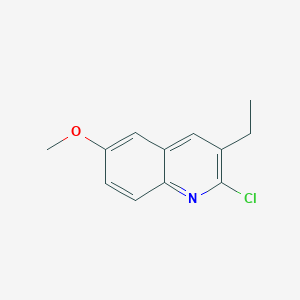

![6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1416510.png)

![{4-[(Difluoromethyl)thio]phenyl}methanol](/img/structure/B1416518.png)